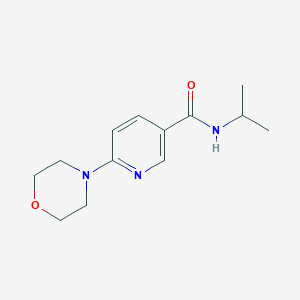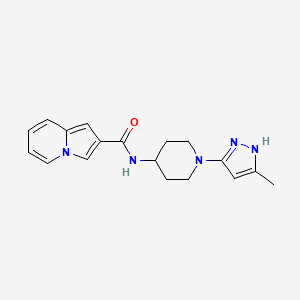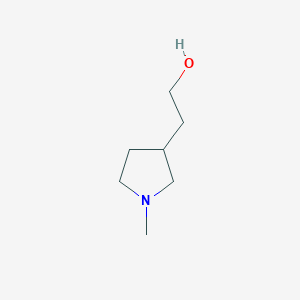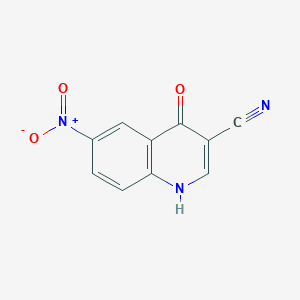
N-isopropyl-6-morpholinonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-isopropyl-6-morpholinonicotinamide” is a complex organic compound. It contains an isopropyl group (a carbon atom attached to two hydrogen atoms and one other carbon atom), a morpholine ring (a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom), and a nicotinamide group (a pyridine ring attached to an amide group). The exact properties of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring and the attachment of the isopropyl and nicotinamide groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of “N-isopropyl-6-morpholinonicotinamide” would be determined by the arrangement of its functional groups. The presence of the morpholine ring and the nicotinamide group could potentially allow for interesting interactions and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-isopropyl-6-morpholinonicotinamide” would be determined by its molecular structure. The presence of the morpholine ring could potentially impart some level of polarity to the molecule, affecting its solubility in various solvents .Applications De Recherche Scientifique
Application in the Synthesis of Multi-responsive Hydrogels
“N-isopropyl-6-morpholinonicotinamide” has been used in the synthesis of multi-responsive poly(N-isopropylacrylamide)-sodium alginate-graphene oxide composite hydrogels . These hydrogels have shown significantly larger mechanical strength and higher water uptake compared to binary PNIPAM/SA composite hydrogels .
The effects of temperature, pH, and contact time on the adsorption capacity of rhodamine B (RB) for the PNIPAM/SA/GO ternary composite hydrogels were further investigated . The adsorption kinetic and isotherm for the adsorption behavior of the ternary composite hydrogel were well fitted with the pseudo-second-order kinetic model and Langmuir model, respectively .
This indicates that the ternary composite hydrogel could serve as an effective adsorbent for the removal of organic pollutants .
Application in the Preparation of Thermoresponsive Microgels
“N-isopropyl-6-morpholinonicotinamide” has also been used in the preparation of thermoresponsive poly(N-isopropyl methacrylamide) (pNIPMAm)-based microgels . These microgels have a volume-transition temperature of approximately 43 °C .
The nanostructure and thermoresponsiveness of these microgels were evaluated using temperature-controllable high-speed atomic force microscopy . These observations revealed that the pNIPMAm microgels have a peculiar heterogeneous structure, for example, a core–shell and non-thermoresponsive nanostructure in the core region, that originates from the precipitation polymerization process .
These findings can be expected to advance the design of new materials such as thermoresponsive nanosheets and stimuli-responsive coatings .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-morpholin-4-yl-N-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10(2)15-13(17)11-3-4-12(14-9-11)16-5-7-18-8-6-16/h3-4,9-10H,5-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPCIJXRSKLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2512526.png)


![3-(but-3-en-2-yl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2512531.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2512533.png)
![(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2512535.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2512538.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide](/img/structure/B2512540.png)

![2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2512543.png)

![N-(1-(2-methoxyethyl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512545.png)
